molecular formula C4H6N4O4S B13186061 [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate

[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate

Katalognummer: B13186061
Molekulargewicht: 206.18 g/mol
InChI-Schlüssel: CGMYWAUEZVYISV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid with formic acid under specific conditions. One common method includes the use of anhydrous magnesium sulfate as a drying agent and a rotary evaporator to concentrate the reaction mixture . The reaction conditions often involve refluxing the mixture in ethanol for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization and filtration to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate has several scientific research applications:

Wirkmechanismus

The mechanism of action of [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include the inhibition of key metabolic enzymes or the disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C4H6N4O4S

Molekulargewicht

206.18 g/mol

IUPAC-Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid;hydrate

InChI

InChI=1S/C4H4N4O3S.H2O/c5-3-7-8-4(12-3)6-1(9)2(10)11;/h(H2,5,7)(H,10,11)(H,6,8,9);1H2

InChI-Schlüssel

CGMYWAUEZVYISV-UHFFFAOYSA-N

Kanonische SMILES

C1(=NN=C(S1)NC(=O)C(=O)O)N.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.